molecular formula C7H14N2O B13315013 2-Amino-4-methylidenehexanamide

2-Amino-4-methylidenehexanamide

Cat. No.: B13315013
M. Wt: 142.20 g/mol
InChI Key: MWGKOIRGTYNPFE-UHFFFAOYSA-N
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Description

2-Amino-4-methylidenehexanamide is an organic compound with the molecular formula C7H14N2O It is a derivative of hexanamide, featuring an amino group at the second position and a methylidene group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methylidenehexanamide can be achieved through several methods. One common approach involves the reaction of hexanamide with appropriate reagents to introduce the amino and methylidene groups. For instance, the reaction of hexanamide with ammonia and formaldehyde under controlled conditions can yield the desired compound. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve yield. The process may also involve purification steps such as crystallization or distillation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methylidenehexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Amino-4-methylidenehexanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Amino-4-methylidenehexanamide exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylidene group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylhexanamide: Similar structure but lacks the methylidene group.

    2-Amino-4-methylpyridine: Contains a pyridine ring instead of the hexanamide backbone.

    2-Amino-4-methylthiazole: Features a thiazole ring, offering different chemical properties.

Uniqueness

2-Amino-4-methylidenehexanamide is unique due to the presence of both an amino group and a methylidene group on the hexanamide backbone. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

2-amino-4-methylidenehexanamide

InChI

InChI=1S/C7H14N2O/c1-3-5(2)4-6(8)7(9)10/h6H,2-4,8H2,1H3,(H2,9,10)

InChI Key

MWGKOIRGTYNPFE-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)CC(C(=O)N)N

Origin of Product

United States

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